molecular formula C18H23N3O4 B2542989 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide CAS No. 1775426-50-0

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide

Cat. No. B2542989
CAS RN: 1775426-50-0
M. Wt: 345.399
InChI Key: AMLQXPCZQSBUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide” is a complex organic molecule. It belongs to the class of compounds known as diazaspiro[4.5]decanes .


Synthesis Analysis

The synthesis of diazaspiro[4.5]decane scaffolds involves a one-step process. Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds. This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a diazaspiro[4.5]decane core with exocyclic double bonds . The presence of multiple functional groups, including dioxo, oxa, and acetamide groups, contributes to its unique chemical properties .

Scientific Research Applications

properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-13-3-5-14(6-4-13)11-19-15(22)12-21-16(23)18(20-17(21)24)7-9-25-10-8-18/h3-6H,2,7-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLQXPCZQSBUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.